5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry for their potential therapeutic properties. The presence of multiple functional groups, including bromine, chlorine, and pyrazole, suggests that this compound could have diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic synthesis. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the pyrimidine moiety: The pyrimidine ring can be introduced via condensation reactions with suitable aldehydes or ketones.
Bromination and chlorination: The benzamide core can be brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Coupling reactions: The final compound can be obtained by coupling the pyrazole and pyrimidine moieties with the benzamide core using amide bond formation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and process scaling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Halogen atoms (bromine and chlorine) on the benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds like this are often investigated for their potential as therapeutic agents. They may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In industry, such compounds could be used in the development of pharmaceuticals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzamide: A simpler analogue with similar halogenation but lacking the pyrazole and pyrimidine rings.
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide: A compound lacking the bromine and chlorine substituents.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide lies in its combination of multiple functional groups, which can confer distinct chemical reactivity and biological activity compared to simpler analogues.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN5O2/c1-4-12-10(3)21-18(23-16(12)26)25-15(7-9(2)24-25)22-17(27)13-8-11(19)5-6-14(13)20/h5-8H,4H2,1-3H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCWLEMWRRUXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)Br)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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